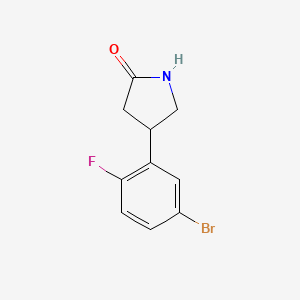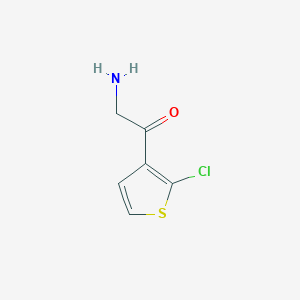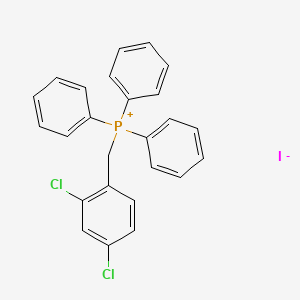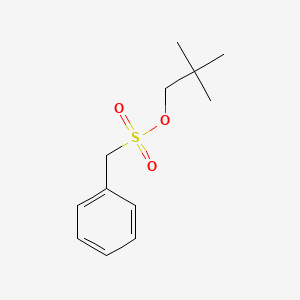
(Butoxymethyl)triphenylphosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a member of the triphenylphosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction. This compound is known for its ability to form stable ylides, which are crucial intermediates in the formation of alkenes from aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
(Butoxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with butoxymethyl chloride. The reaction typically occurs in an anhydrous solvent such as acetone or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(Butoxymethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of ylides for the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases such as sodium hydride (NaH) or butyllithium (BuLi) in solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized phosphonium compounds (from oxidation reactions).
科学研究应用
(Butoxymethyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes. It is also employed in the preparation of various organophosphorus compounds.
Biology: Investigated for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its role in drug synthesis, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
作用机制
The mechanism of action of (Butoxymethyl)triphenylphosphonium chloride involves the formation of a ylide intermediate. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes. The triphenylphosphonium group stabilizes the ylide, making the reaction more efficient. The butoxymethyl group can influence the reactivity and selectivity of the ylide, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of a butoxymethyl group. It is also used in the Wittig reaction.
(Ethoxymethyl)triphenylphosphonium chloride: Contains an ethoxymethyl group and is used in similar applications.
(Tert-butoxymethyl)triphenylphosphonium chloride: Features a tert-butoxymethyl group, offering different steric and electronic properties.
Uniqueness
(Butoxymethyl)triphenylphosphonium chloride is unique due to the presence of the butoxymethyl group, which can provide different reactivity and selectivity compared to its analogs. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
属性
分子式 |
C23H26ClOP |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
butoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26OP.ClH/c1-2-3-19-24-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NQECPCJHXXZKSA-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)










